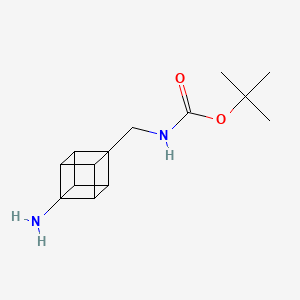

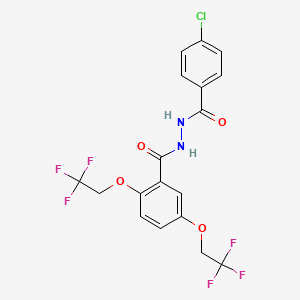

![molecular formula C13H23NO3 B2640807 叔丁基 6-(羟甲基)-2-氮杂双环[2.2.2]辛烷-2-羧酸酯 CAS No. 1099570-32-7](/img/structure/B2640807.png)

叔丁基 6-(羟甲基)-2-氮杂双环[2.2.2]辛烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a bicyclic structure known as azabicyclo[2.2.2]octane, which is a type of nitrogen-containing bicyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, alkyl orthoesters have been used as valuable substrates in various organic transformations . Also, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the azabicyclo[2.2.2]octane moiety. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, copper-catalyzed C-C coupling reactions have been highlighted as significant advancements in the field of organic chemistry .科学研究应用

Organocatalysis and Bicyclo[2.2.1]heptane-1-carboxylates

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been achieved using organocatalysis. This method allows rapid access to a diverse range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . These compounds serve as privileged structures embedded in various bioactive natural products and drug candidates. Notably, the scaffold provides a basis for asymmetric synthesis and catalysis.

Structural Motifs and SAR Exploration

Bicyclo[2.2.1]heptane-1-carboxylates, due to their unique architecture, are gaining popularity as structural motifs and scaffolds for exploring structure-activity relationships (SAR). Researchers have used them to design bioisosteres and study molecular interactions . These compounds offer exciting possibilities for drug discovery and optimization.

Functionalization via 1,3-Chelation

Recent investigations have revealed that metal t-butoxides exhibit unusual nucleophilic behavior during transesterification reactions. The formation of a tetrahedral intermediate and 1,3-chelation play crucial roles in this process. Tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate serves as an interesting substrate for such studies .

Chiral Auxiliary and Ligand Development

The bicyclo[2.2.1]heptane scaffold has inspired the development of chiral auxiliaries and ligands. Bornanesultam, dibenzyldiene, and diphonane are effective in transition-metal catalysis. These compounds contribute to enantioselective approaches for synthesizing related biologically significant molecules .

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies have been performed on tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate. These investigations provide insights into its three-dimensional arrangement and bonding patterns .

Drug Candidates and Beyond

Beyond its role in synthetic chemistry, bicyclo[2.2.1]heptane-1-carboxylates are found in drug candidates like LMV-6015 and AMG 221. Exploring their pharmacological properties and potential therapeutic applications remains an exciting avenue for future research.

属性

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFSPONBBCBZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

methanol](/img/structure/B2640732.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)

![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)

![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)